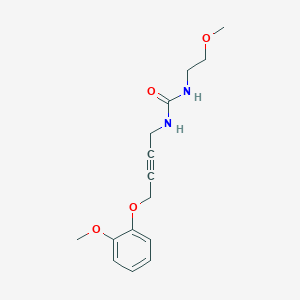
1-(2-Methoxyethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxyethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea is a useful research compound. Its molecular formula is C15H20N2O4 and its molecular weight is 292.335. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(2-Methoxyethyl)-3-(4-(2-methoxyphenoxy)but-2-yn-1-yl)urea, with the CAS number 1426314-92-2, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H20N2O4, and it has a molecular weight of 292.33 g/mol. The compound features a complex structure that includes methoxy and phenoxy groups, which are often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N2O4 |
| Molecular Weight | 292.33 g/mol |
| CAS Number | 1426314-92-2 |
| Purity | Typically ≥ 95% |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The urea moiety is known to interact with specific enzymes involved in cancer progression, potentially inhibiting tumor growth.
- Antimicrobial Properties : The methoxy and phenoxy groups are often linked to antimicrobial activity. Compounds featuring these groups have shown effectiveness against a range of bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could lead to therapeutic effects in conditions such as inflammation or cancer.
Antitumor Activity
In a study evaluating similar compounds, derivatives exhibited significant cytotoxicity against human tumor cell lines, including Mia PaCa-2 and PANC-1. These compounds demonstrated dose-dependent inhibition of cell proliferation and induced apoptosis in cancer cells.
Antimicrobial Evaluation
Research has indicated that analogs of this compound possess antimicrobial properties. For instance, derivatives have been tested against Helicobacter pylori, showing promising results comparable to established antibiotics .
Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications in the methoxy and phenoxy groups significantly influence the biological activity of related compounds. The presence of these groups enhances solubility and bioavailability, crucial for therapeutic efficacy.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)-3-[4-(2-methoxyphenoxy)but-2-ynyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-19-12-10-17-15(18)16-9-5-6-11-21-14-8-4-3-7-13(14)20-2/h3-4,7-8H,9-12H2,1-2H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVISZIDIUUJHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC#CCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














